molecular formula C55H102O6 B1239149 1,3-Dioleoyl-2-palmitoylglycerol CAS No. 14960-35-1

1,3-Dioleoyl-2-palmitoylglycerol

Cat. No.: B1239149
CAS No.: 14960-35-1
M. Wt: 859.4 g/mol
InChI Key: PPTGNVIVNZLPPS-NBHCHVEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride that is commonly found in human milk fat. It is composed of two oleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is particularly significant in infant nutrition due to its unique fatty acid composition and distribution, which play a crucial role in proper infant growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioleoyl-2-palmitoylglycerol can be synthesized through a chemoenzymatic method. The process involves three main steps:

Industrial Production Methods

Industrial production of this compound often involves enzymatic interesterification of natural fats and oils. For example, tripalmitin and oleic acid can be interesterified in isooctane using lipase as a catalyst. The reaction reaches equilibrium after 12 hours, and the product is purified through fractional crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioleoyl-2-palmitoylglycerol undergoes various chemical reactions, including:

    Oxidation: The oleic acid moieties can be oxidized to form hydroperoxides.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Interesterification: The compound can undergo interesterification with other fatty acids to form different triglycerides.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioleoyl-3-palmitoylglycerol: Similar structure but with different positional distribution of fatty acids.

    1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acids and one oleic acid.

    1,3-Dioleoyl-2-stearoylglycerol: Contains stearic acid instead of palmitic acid

Uniqueness

1,3-Dioleoyl-2-palmitoylglycerol is unique due to its specific fatty acid distribution, which mimics human milk fat. This unique structure enhances its absorption and utilization in the human body, making it particularly beneficial for infant nutrition .

Properties

CAS No.

14960-35-1

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+

InChI Key

PPTGNVIVNZLPPS-NBHCHVEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

melting_point

18.5-19°C

physical_description

Liquid

Synonyms

1,3-dioleoyl-2-palmitoylglycerol
1,3-dioleoylpalmitoylglycerol
1,3-DO-2PG
1-palmitoyl-2,3-dioleoylglycerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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